1H-imidazole-2-sulfinic acid
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Overview
Description
1H-imidazole-2-sulfinic acid is a heterocyclic organic compound that features an imidazole ring with a sulfinic acid group attached to the second carbon. Imidazoles are known for their versatility and presence in various biologically active molecules, making them significant in both medicinal and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazole-2-sulfinic acid typically involves the cyclization of amido-nitriles or other nitrogen-containing precursors under specific conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-component reactions, such as the condensation of 1,2-diketones with ammonium acetate and aldehydes, using various catalysts under green chemistry conditions . These methods are designed to be efficient and environmentally friendly, often employing microwave irradiation, ultrasound irradiation, or ball milling .
Chemical Reactions Analysis
Types of Reactions: 1H-imidazole-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form imidazole-2-thiol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or alkylating agents.
Major Products:
Oxidation: Imidazole-2-sulfonic acid.
Reduction: Imidazole-2-thiol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1H-imidazole-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in metal coordination complexes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 1H-imidazole-2-sulfinic acid involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The sulfinic acid group can form strong interactions with metal ions, making it a useful ligand in coordination chemistry .
Comparison with Similar Compounds
Imidazole: A simpler structure without the sulfinic acid group.
Imidazole-2-thiol: A reduced form of 1H-imidazole-2-sulfinic acid.
Imidazole-2-sulfonic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C3H4N2O2S |
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Molecular Weight |
132.14 g/mol |
IUPAC Name |
1H-imidazole-2-sulfinic acid |
InChI |
InChI=1S/C3H4N2O2S/c6-8(7)3-4-1-2-5-3/h1-2H,(H,4,5)(H,6,7) |
InChI Key |
FFKQBBMJRHVVBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)S(=O)O |
Origin of Product |
United States |
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